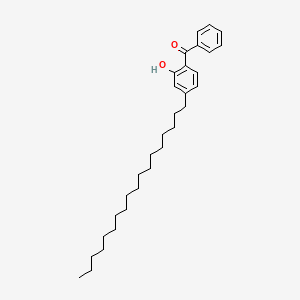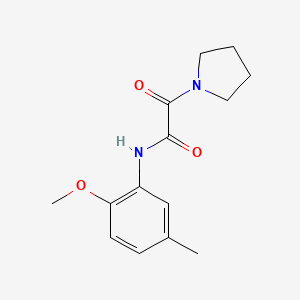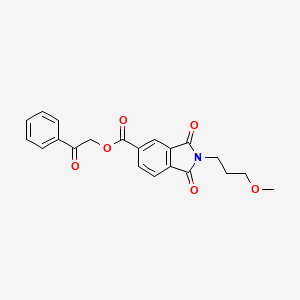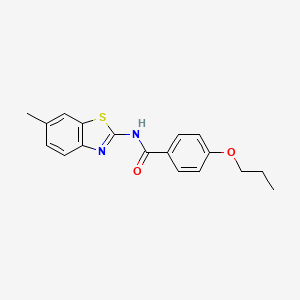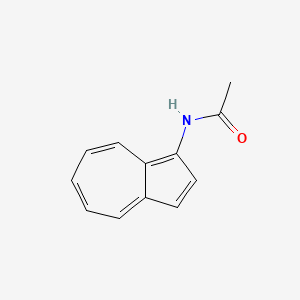
1-Acetamidoazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetamidoazulene is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and interesting biological properties Azulene itself is characterized by its deep blue color and non-benzenoid aromaticity, which distinguishes it from other hydrocarbons
Métodos De Preparación
The synthesis of 1-Acetamidoazulene typically involves the acylation of azulene with acetic anhydride in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reaction can be summarized as follows:
Azulene+Acetic Anhydride→this compound+By-products
Análisis De Reacciones Químicas
1-Acetamidoazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azulene derivatives.
Substitution: Electrophilic substitution reactions are common, where the acetamido group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Acetamidoazulene has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the production of dyes and pigments due to its intense color and stability.
Mecanismo De Acción
The mechanism by which 1-Acetamidoazulene exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by interacting with specific signaling pathways.
Comparación Con Compuestos Similares
1-Acetamidoazulene can be compared with other azulene derivatives such as guaiazulene and chamazulene. While all these compounds share the azulene core, the presence of different functional groups imparts unique properties to each derivative. For example:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits strong anti-inflammatory and antiallergic effects.
The uniqueness of this compound lies in its acetamido group, which enhances its chemical reactivity and broadens its range of applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable building block for synthesizing complex molecules and developing new applications in medicine, biology, and industry. Further research into its properties and applications will likely uncover even more uses for this fascinating compound.
Propiedades
Número CAS |
23702-21-8 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
N-azulen-1-ylacetamide |
InChI |
InChI=1S/C12H11NO/c1-9(14)13-12-8-7-10-5-3-2-4-6-11(10)12/h2-8H,1H3,(H,13,14) |
Clave InChI |
OPTYZGOQGODAGF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)

![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)


![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
